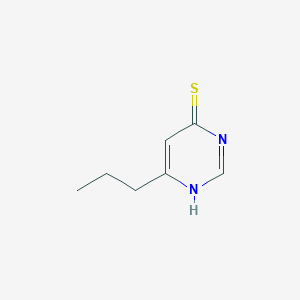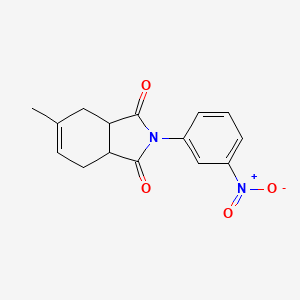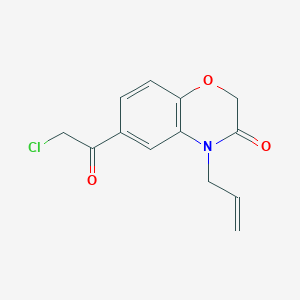
6-(Chloromethyl)quinoline hydrochloride
Vue d'ensemble
Description
Quinoline derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The compound of interest, 6-(Chloromethyl)quinoline hydrochloride, is a quinoline derivative that serves as an intermediate in the synthesis of various complex quinoline compounds. These compounds have been extensively studied for their potential use in various fields, including anticancer research and the development of nonlinear optical materials .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a three-step one-pot synthesis approach has been developed to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives from ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and aromatic or heteroaromatic aldehydes. This method is notable for its simplicity, tolerance of a wide range of substituents, and good yields . Additionally, 6-chloro(dichloro-, trichloro-)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones have been synthesized and modified under the action of nucleophilic and non-nucleophilic bases, showcasing the versatility of quinoline derivatives in chemical reactions .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various experimental methods and quantum chemical calculations. For example, 6,7-dichloro-2-methyl-5,8-quinolinedione, a related compound, has been investigated using X-ray diffraction and IR spectrum analysis, supplemented by density functional theory (DFT) calculations. These studies help in understanding the molecular electrostatic potential, molecular orbitals, and intra- and intermolecular bonding of the compounds .
Chemical Reactions Analysis
Quinoline derivatives undergo a range of chemical reactions, which can be utilized to synthesize novel compounds. For instance, 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide has been used in 1,3-dipolar cycloaddition reactions to form pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline hydrochloride . Moreover, the reactivity of 6-chloro(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones towards different bases has been explored, leading to various substitution, elimination, and isomerization products .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are crucial for their potential applications. For example, the cytotoxic activity of 6,7-dichloro-2-methyl-5,8-quinolinedione against human cancer cell lines has been evaluated, showing higher activity against cell lines with a higher level of NQO1 enzyme . Additionally, the nonlinear optical (NLO) properties of arylated quinolines have been assessed, indicating that these compounds are promising candidates for technological applications .
Applications De Recherche Scientifique
Corrosion Inhibition in Steel :6-(Chloromethyl)quinoline hydrochloride shows potential as a corrosion inhibitor for carbon steel in acidic environments. A study found that it acts as a mixed-type inhibitor and is effective in forming a protective film on metallic surfaces. Its adsorption follows the Langmuir isotherm, and scanning electron microscopy confirmed its performance against corrosion (Faydy et al., 2016).
Synthesis of Novel Chemical Structures :The compound has been used in the synthesis of various novel structures like pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline. These compounds were formed via 1,3-dipolar cycloaddition reactions, indicating the versatility of 6-(Chloromethyl)quinoline hydrochloride in organic synthesis (Kim et al., 1990).
Stable Bidentate Transition Metal Complexes :It has been utilized in the synthesis and evaluation of stable bidentate transition metal complexes as hypoxia-selective cytotoxins. These complexes have shown potential in the targeted treatment of hypoxic cells, which is significant in cancer therapy (Milbank et al., 2009).
New Class of Quinoline Derivatives :It's been used to create new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. These new compounds could be significant for developing more complex quinoline compounds in medicinal chemistry (Li et al., 2017).
Antibacterial and Antifungal Activities :Quinoline derivatives of 6-(Chloromethyl)quinoline hydrochloride exhibited antibacterial activity against Gram-positive bacteria, highlighting its potential in developing new antimicrobial agents (Kohl et al., 1973).
Photoexcitation Dynamics in Polymer Films :The compound has been studied for its photoexcitation dynamics, especially in applications like OLEDs and electrooptics. Its doped polymer films show nanoscale heterogeneity, indicating potential in materials science (Mehata, 2018).
Fluorescent Probes for DNA Detection :Novel benzimidazo[1,2-a]quinolines, substituted with this compound, have been synthesized and proposed as potential fluorescent probes for DNA detection, indicating its role in biochemical and medical research (Perin et al., 2011).
Anticancer Studies :A novel compound bearing a tri-quinoline moiety was synthesized, which exhibits higher cytotoxicity in certain cancer cell lines. This indicates its potential use in cancer research and drug development (Gayathri et al., 2017).
Antiseptic Properties :It has been explored for its antiseptic properties, particularly in the form of quaternary salts. This aspect makes it a candidate for further research in antimicrobial applications (Browning et al., 1926).
Safety and Hazards
The safety information for 6-(Chloromethyl)quinoline hydrochloride indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful) . The hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Quinoline and quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on the development of novel antibiotics to treat resistant bacteria strains . The modification of drug molecules like 6-(Chloromethyl)quinoline hydrochloride is a fast method to introduce diversity into the already biologically active scaffold .
Propriétés
IUPAC Name |
6-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSJEEURWPMFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCl)N=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)quinoline hydrochloride | |
CAS RN |
2764-59-2 | |
| Record name | 6-(chloromethyl)quinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![1-[4-[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2507298.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)


![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)


![5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2507312.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2507315.png)

